molecular formula C18H17N5O3 B249949 N-[2-[(6-methylpyridine-3-carbonyl)amino]ethyl]-4-oxo-1H-quinazoline-2-carboxamide

N-[2-[(6-methylpyridine-3-carbonyl)amino]ethyl]-4-oxo-1H-quinazoline-2-carboxamide

Katalognummer B249949
Molekulargewicht: 351.4 g/mol
InChI-Schlüssel: GRKVNQYVNUQWNZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-[(6-methylpyridine-3-carbonyl)amino]ethyl]-4-oxo-1H-quinazoline-2-carboxamide, also known as CEP-32496, is a small-molecule inhibitor that has been studied for its potential therapeutic applications in cancer treatment. This compound is a member of the quinazoline family of compounds, which are known to have a variety of biological activities.

Wirkmechanismus

N-[2-[(6-methylpyridine-3-carbonyl)amino]ethyl]-4-oxo-1H-quinazoline-2-carboxamide is a potent inhibitor of the receptor tyrosine kinase MET, which is known to play a key role in cancer cell growth and survival. By inhibiting MET, N-[2-[(6-methylpyridine-3-carbonyl)amino]ethyl]-4-oxo-1H-quinazoline-2-carboxamide blocks the downstream signaling pathways that promote cancer cell proliferation and survival.
Biochemical and Physiological Effects:
N-[2-[(6-methylpyridine-3-carbonyl)amino]ethyl]-4-oxo-1H-quinazoline-2-carboxamide has been shown to have a number of biochemical and physiological effects in cancer cells. It inhibits the phosphorylation of key signaling molecules, including AKT and ERK, which are known to be important in cancer cell growth and survival. In addition, it induces apoptosis, or programmed cell death, in cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

N-[2-[(6-methylpyridine-3-carbonyl)amino]ethyl]-4-oxo-1H-quinazoline-2-carboxamide has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes, making it suitable for in vitro studies. It is also relatively stable and has a long half-life, allowing for sustained exposure to cells. However, one limitation is that it is not very water-soluble, which can make it difficult to administer in vivo.

Zukünftige Richtungen

There are several potential future directions for research on N-[2-[(6-methylpyridine-3-carbonyl)amino]ethyl]-4-oxo-1H-quinazoline-2-carboxamide. One area of interest is the development of combination therapies that include N-[2-[(6-methylpyridine-3-carbonyl)amino]ethyl]-4-oxo-1H-quinazoline-2-carboxamide with other targeted therapies or chemotherapy agents. Another area of interest is the identification of biomarkers that can predict response to N-[2-[(6-methylpyridine-3-carbonyl)amino]ethyl]-4-oxo-1H-quinazoline-2-carboxamide, which could help to personalize treatment for individual patients. Finally, there is potential for the development of new analogs of N-[2-[(6-methylpyridine-3-carbonyl)amino]ethyl]-4-oxo-1H-quinazoline-2-carboxamide that could have improved potency or pharmacokinetic properties.

Synthesemethoden

The synthesis of N-[2-[(6-methylpyridine-3-carbonyl)amino]ethyl]-4-oxo-1H-quinazoline-2-carboxamide involves a series of chemical reactions, starting with the reaction of 6-methylpyridine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ethylenediamine to form the amide, which is then cyclized to form the quinazoline ring. The final step involves the introduction of the carbonyl group to form the final compound.

Wissenschaftliche Forschungsanwendungen

N-[2-[(6-methylpyridine-3-carbonyl)amino]ethyl]-4-oxo-1H-quinazoline-2-carboxamide has been studied extensively in preclinical models of cancer, with promising results. It has been shown to inhibit the growth of a variety of cancer cell lines, including lung, breast, colon, and pancreatic cancer cells. In addition, it has been shown to be effective in vivo, with significant tumor growth inhibition observed in mouse models of cancer.

Eigenschaften

Molekularformel

C18H17N5O3

Molekulargewicht

351.4 g/mol

IUPAC-Name

N-[2-[(6-methylpyridine-3-carbonyl)amino]ethyl]-4-oxo-1H-quinazoline-2-carboxamide

InChI

InChI=1S/C18H17N5O3/c1-11-6-7-12(10-21-11)16(24)19-8-9-20-18(26)15-22-14-5-3-2-4-13(14)17(25)23-15/h2-7,10H,8-9H2,1H3,(H,19,24)(H,20,26)(H,22,23,25)

InChI-Schlüssel

GRKVNQYVNUQWNZ-UHFFFAOYSA-N

Isomerische SMILES

CC1=NC=C(C=C1)C(=O)NCCNC(=O)C2=NC(=O)C3=CC=CC=C3N2

SMILES

CC1=NC=C(C=C1)C(=O)NCCNC(=O)C2=NC(=O)C3=CC=CC=C3N2

Kanonische SMILES

CC1=NC=C(C=C1)C(=O)NCCNC(=O)C2=NC(=O)C3=CC=CC=C3N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.